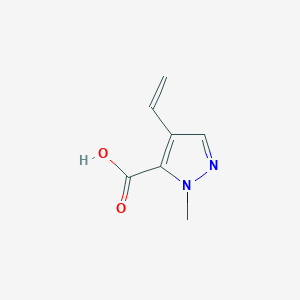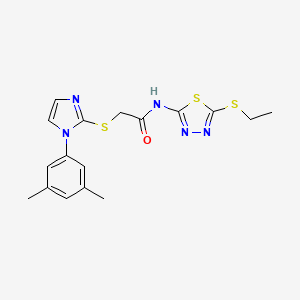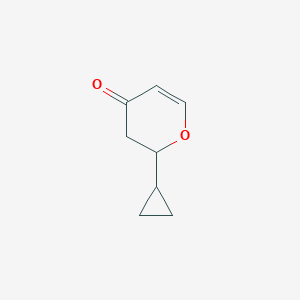
2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid, also known as CPA-4-CBA, is a cyclic amino acid that is used in various scientific research applications. CPA-4-CBA is a cyclic amino acid that can be synthesized by a variety of methods and has a variety of biochemical and physiological effects. CPA-4-CBA is a useful tool for researchers due to its ability to act as an inhibitor of enzymes, as well as its ability to interact with various receptors in the body.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibitors and Cytotoxic Agents
One significant application of carboxylic acid derivatives, similar to 2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid, is in the development of histone deacetylase (HDAC) inhibitors with potential anticancer properties. Abdel-Atty et al. (2014) conducted a study on the design, synthesis, and evaluation of several carboxylic acid derivatives, including 4-(4-(substituted)phenylamino)-4-oxobutanoic acids, for their cytotoxic effects on various human tumor cell lines and their ability to inhibit HDAC. These compounds displayed significant cytotoxic activity, particularly against the HepG2 cancer cell line, indicating their potential as therapeutic agents in cancer treatment (Abdel-Atty et al., 2014).
Building Blocks for Medicinal Chemistry
Carboxylic acid derivatives also serve as valuable building blocks in medicinal chemistry, enabling the synthesis of complex molecules with desirable physicochemical properties. Dubois et al. (2020) described a methodology for the synthesis of arylacetic acids bearing oxetanes and azetidines, starting from four-membered ring alcohol substrates. This approach highlights the utility of carboxylic acid derivatives in generating novel drug analogues and endomorphin derivatives containing unique amino acid residues (Dubois et al., 2020).
Analytical Tools for Pesticide Analysis
In the field of analytical chemistry, carboxylic acid derivatives have been utilized in the development of sensitive assays for the detection of pesticides in agricultural samples. Zhang et al. (2008) synthesized two haptens based on carboxylic acid frameworks for use in a competitive indirect enzyme-linked immunosorbent assay (ELISA) for the determination of fenthion, a type of organophosphorous insecticide, in fruit samples. This research demonstrates the applicability of carboxylic acid derivatives in creating effective tools for monitoring pesticide residues, ensuring food safety (Zhang et al., 2008).
Propiedades
IUPAC Name |
2-(cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c24-21(15-20(22(25)26)23-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h11-14,16,19-20,23H,1-10,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCFSSMQCJLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
![N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2677789.png)
![Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2677790.png)


![N-(4-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2677795.png)



![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2677801.png)
